tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate is a chemical compound that features a seven-membered azepane ring with a tert-butyl ester group and a cyclohexanone moiety
Preparation Methods
The synthesis of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with cyclohexanone under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Scientific Research Applications
tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The cyclohexanone moiety can interact with enzymes or receptors, leading to changes in their activity. The azepane ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications .
Comparison with Similar Compounds
tert-Butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 2-oxoazepane-1-carboxylate: This compound lacks the cyclohexanone moiety, making it less versatile in certain applications.
tert-Butyl 2-(2-hydroxyethyl)azepane-1-carboxylate: This compound has a hydroxyethyl group instead of the cyclohexanone moiety, which can affect its reactivity and applications.
These comparisons highlight the unique structural features of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C17H29NO3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxocyclohexyl)azepane-1-carboxylate |
InChI |
InChI=1S/C17H29NO3/c1-17(2,3)21-16(20)18-12-8-4-5-10-14(18)13-9-6-7-11-15(13)19/h13-14H,4-12H2,1-3H3 |
InChI Key |
VTCNKQPZPFNZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C2CCCCC2=O |
Origin of Product |
United States |
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